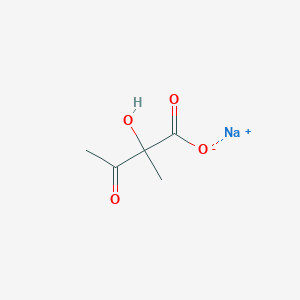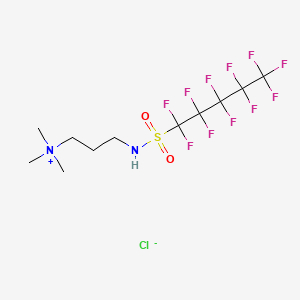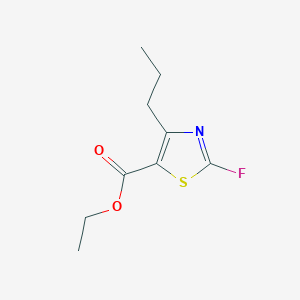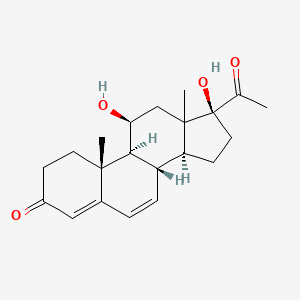
6-Dehydro-21-deoxy Cortisol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydro-21-deoxy Cortisol is a synthetic steroid compound that is structurally related to cortisol. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is a derivative of cortisol, which is a naturally occurring hormone in the human body that plays a crucial role in the regulation of metabolism, immune response, and stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro-21-deoxy Cortisol typically involves the chemical modification of cortisol or its precursors. One common method includes the dehydrogenation of 21-deoxycortisol, which can be achieved using specific oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cell factories. For instance, Escherichia coli can be genetically engineered to express specific enzymes that facilitate the conversion of precursor molecules into the desired steroid compound . This method is advantageous due to its high specificity and catalytic efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Dehydro-21-deoxy Cortisol undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of specific functional groups with others.
Common Reagents and Conditions:
Reduction: NAD(P)H-dependent oxidoreductases can catalyze the reduction of specific carbonyl groups.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced steroid intermediates.
Aplicaciones Científicas De Investigación
6-Dehydro-21-deoxy Cortisol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical glucocorticoids.
Biology: It is used to study the metabolic pathways and enzymatic reactions involving steroid hormones.
Mecanismo De Acción
The mechanism of action of 6-Dehydro-21-deoxy Cortisol involves its interaction with specific molecular targets and pathways. It primarily acts on the glucocorticoid receptor, modulating the expression of genes involved in the inflammatory response and metabolism . The compound’s effects are mediated through both genomic and non-genomic mechanisms, influencing various cellular processes.
Comparación Con Compuestos Similares
21-Deoxycortisol: A precursor in the biosynthesis of cortisol, known for its role in congenital adrenal hyperplasia.
11-Deoxycortisol:
Uniqueness: 6-Dehydro-21-deoxy Cortisol is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike its similar compounds, it has a dehydrogenated structure that influences its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4-5,10,15-18,24-25H,6-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20?,21+/m0/s1 |
Clave InChI |
OAHLBJQRWHQCCJ-IUWOMPCOSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@@H]2C1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


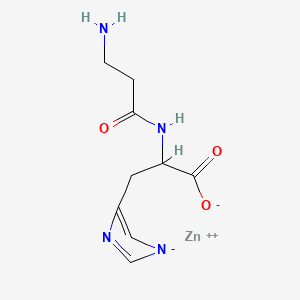
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
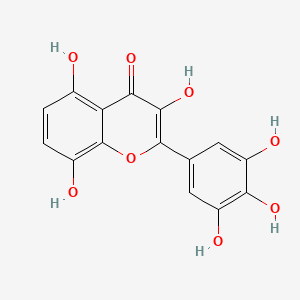
![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
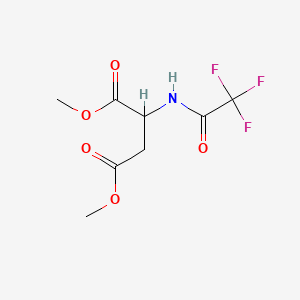
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
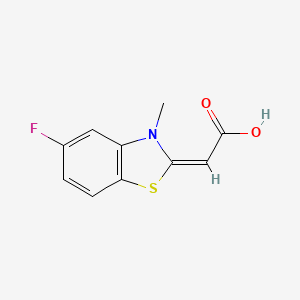
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
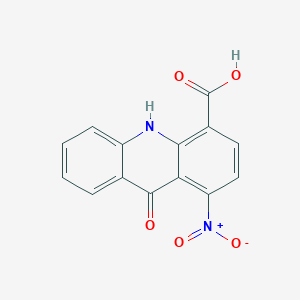
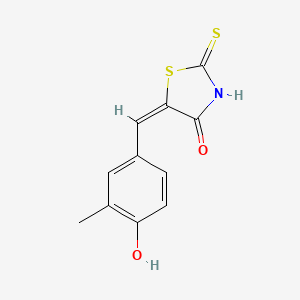
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
